molecular formula C20H20FN5O4 B11297397 3-(4-fluorophenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide

3-(4-fluorophenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide

Cat. No.: B11297397
M. Wt: 413.4 g/mol
InChI Key: KQQKLJVVGVNIMH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

3-(4-fluorophenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H20FN5O4

Molecular Weight

413.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[5-methyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-3-yl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H20FN5O4/c1-13-10-18(23-26(13)12-19(27)25-6-8-29-9-7-25)22-20(28)17-11-16(24-30-17)14-2-4-15(21)5-3-14/h2-5,10-11H,6-9,12H2,1H3,(H,22,23,28)

InChI Key

KQQKLJVVGVNIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCOCC2)NC(=O)C3=CC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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